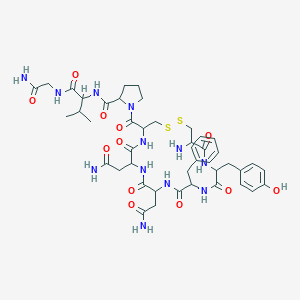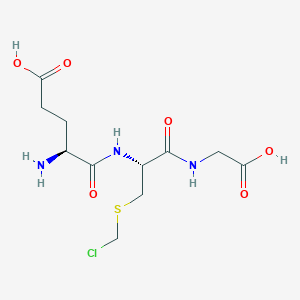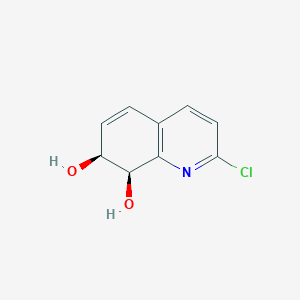
Phasvatocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phasvatocin is a synthetic compound that has been shown to have potential as an antibacterial agent. The compound was first synthesized in 2013 by researchers at the University of California, San Diego, and has since been the subject of numerous scientific studies.
作用機序
The mechanism of action of Phasvatocin is not yet fully understood, but it is thought to involve inhibition of bacterial DNA synthesis. This is believed to occur through binding of the compound to the bacterial enzyme DNA gyrase, which is involved in the replication of bacterial DNA.
Biochemical and Physiological Effects:
Phasvatocin has been shown to have a number of biochemical and physiological effects on bacteria. These include inhibition of bacterial growth, disruption of bacterial cell membranes, and induction of bacterial cell death.
実験室実験の利点と制限
One of the main advantages of Phasvatocin for lab experiments is its broad-spectrum activity against a wide range of bacterial strains. This makes it a useful tool for studying bacterial physiology and biochemistry. However, one limitation of Phasvatocin is that it is not yet widely available, which may limit its use in some labs.
将来の方向性
There are a number of potential future directions for research on Phasvatocin. One area of interest is the development of new synthetic methods for producing the compound, which could make it more widely available for research. Another area of interest is the investigation of the compound's potential as a therapeutic agent for bacterial infections. Finally, further research is needed to fully understand the mechanism of action of Phasvatocin and to identify potential targets for the development of new antibacterial drugs.
合成法
The synthesis of Phasvatocin involves several steps, starting with the reaction of 2,4-diamino-6-(2,4-difluorophenyl) pyrimidine with ethyl chloroformate. This is followed by the reaction of the resulting intermediate with 2,4-difluorobenzylamine, and then with sodium hydride. The final product is then purified using column chromatography.
科学的研究の応用
Phasvatocin has been shown to be effective against a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria. It has been shown to be particularly effective against strains of Staphylococcus aureus that are resistant to other antibiotics.
特性
CAS番号 |
144334-53-2 |
|---|---|
製品名 |
Phasvatocin |
分子式 |
C44H60N12O12S2 |
分子量 |
1013.2 g/mol |
IUPAC名 |
1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H60N12O12S2/c1-22(2)36(43(67)49-19-35(48)60)55-42(66)32-9-6-14-56(32)44(68)31-21-70-69-20-26(45)37(61)50-27(16-24-10-12-25(57)13-11-24)38(62)51-28(15-23-7-4-3-5-8-23)39(63)52-29(17-33(46)58)40(64)53-30(18-34(47)59)41(65)54-31/h3-5,7-8,10-13,22,26-32,36,57H,6,9,14-21,45H2,1-2H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,67)(H,50,61)(H,51,62)(H,52,63)(H,53,64)(H,54,65)(H,55,66) |
InChIキー |
DAHCMEORVXDYEP-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |
配列 |
CYFNNCPVG |
同義語 |
3-Phe-4-Asn-8-Val-oxytocin oxytocin, Phe(3)-Asn(4)-Val(8)- oxytocin, phenylalanyl(3)-asparaginyl(4)-valyl(8)- phasvatocin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)

![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)